1-Cyclopentylimidazolidin-2-one
Overview
Description
1-Cyclopentylimidazolidin-2-one is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen atoms
Scientific Research Applications
1-Cyclopentylimidazolidin-2-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological processes and the development of new drugs.
Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is utilized in the production of various industrial chemicals and materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylimidazolidin-2-one can be synthesized through several methods, including the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. One common approach involves the reaction of cyclopentylamine with ethylene carbonate in the presence of a strong base, such as sodium hydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylimidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The reactions involving this compound can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
Mechanism of Action
1-Cyclopentylimidazolidin-2-one is similar to other heterocyclic compounds, such as imidazolidinones and pyrrolidinones. its unique structure and properties set it apart from these compounds. For example, the presence of the cyclopentyl group enhances its stability and reactivity compared to other analogs.
Comparison with Similar Compounds
Imidazolidinones
Pyrrolidinones
Piperidinones
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Properties
IUPAC Name |
1-cyclopentylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-9-5-6-10(8)7-3-1-2-4-7/h7H,1-6H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEIKDHKWKLMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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